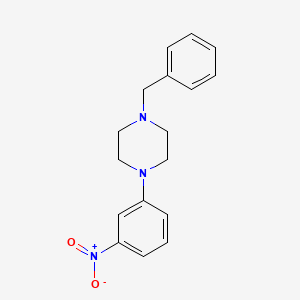

1-Benzyl-4-(3-nitrophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

1-benzyl-4-(3-nitrophenyl)piperazine |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-8-4-7-16(13-17)19-11-9-18(10-12-19)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |

InChI Key |

OJSNXRYDTWARPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

The Enduring Significance of Piperazine Heterocycles in Modern Chemical Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design and synthesis of a vast array of chemical entities. Its prevalence in medicinal chemistry is particularly noteworthy, with the piperazine scaffold being a key component in numerous approved pharmaceutical agents. The unique conformational flexibility of the piperazine ring, coupled with the basicity of its nitrogen atoms, allows for favorable interactions with a multitude of biological targets.

Researchers continue to explore the diverse applications of piperazine-containing compounds, which exhibit a broad spectrum of biological activities, including but not limited to:

Antimicrobial and antifungal properties

Anticancer and antiproliferative effects

Antiviral activity

Central nervous system (CNS) modulation, including antipsychotic and antidepressant effects

The ability to readily modify the piperazine core at its nitrogen positions allows for the creation of extensive compound libraries, facilitating structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic profiles. This versatility ensures that piperazine and its derivatives remain a focal point of innovation in the development of novel therapeutic agents.

N Arylated Piperazine Derivatives: Privileged Scaffolds in Medicinal Chemistry

The introduction of an aryl group onto one of the nitrogen atoms of the piperazine (B1678402) ring gives rise to N-arylated piperazine derivatives, a class of compounds with immense importance in drug discovery. This structural motif is recognized as a "privileged scaffold," meaning it is capable of binding to multiple, distinct biological targets with high affinity.

The N-aryl group can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with specific receptors and enzymes. The nature and substitution pattern of the aryl ring are critical determinants of the compound's biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can fine-tune the compound's potency and selectivity.

Long-chain arylpiperazines, in particular, have been extensively investigated for their effects on the central nervous system, with many compounds showing affinity for serotonin (B10506) and dopamine (B1211576) receptors. This has led to the development of drugs for a range of neurological and psychiatric disorders.

Current Research Trajectories: Insights from Analogues of 1 Benzyl 4 3 Nitrophenyl Piperazine

While dedicated research on 1-Benzyl-4-(3-nitrophenyl)piperazine is limited, the scientific community has shown considerable interest in its close structural analogues. These studies provide valuable insights into the potential research applications and biological activities of this compound. The primary areas of investigation for these related molecules include their synthesis and evaluation as antimicrobial and anticancer agents.

Research into Antimicrobial and Antifungal Activities

A significant body of research has focused on the synthesis of novel piperazine (B1678402) derivatives and their screening for antimicrobial and antifungal properties. For instance, various N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Similarly, studies on 1-(4-nitrophenyl)piperazine (B103982) derivatives have revealed their potential as antifungal agents.

The general synthetic strategy often involves the reaction of a substituted piperazine with an appropriate electrophile, such as a benzyl (B1604629) halide or a nitro-substituted aryl halide. The resulting compounds are then tested against various microbial and fungal pathogens to determine their minimum inhibitory concentrations (MICs).

| Derivative Type | Target Organism(s) | Reported Activity |

| N-Alkyl/Aryl Piperazines | S. aureus, P. aeruginosa, E. coli | Significant antibacterial activity |

| 1-(4-Nitrophenyl)piperazine Derivatives | M. kansasii, F. avenaceum | Moderate to high inhibitory activity |

| Benzyl Piperazine Thiadiazole Derivatives | Metronidazole-resistant H. pylori | Promising anti-H. pylori potential |

Exploration of Anticancer Properties

The piperazine scaffold is also a common feature in the design of novel anticancer agents. Researchers have synthesized and evaluated a variety of benzhydrylpiperazine and other N-substituted piperazine derivatives for their cytotoxic activities against various cancer cell lines.

For example, a series of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives have been screened for their in vitro cytotoxic effects against hepatocellular, breast, and colorectal cancer cell lines. These studies often involve determining the GI50 (50% growth inhibition) values to quantify the compounds' anticancer potency. The mechanism of action is also a key area of investigation, with studies exploring whether these compounds induce apoptosis or other forms of cell death in cancer cells.

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| Benzhydrylpiperazine Derivatives | HUH-7, MCF-7, HCT-116 | Some benzamide (B126) derivatives showed high cytotoxic activity. researchgate.net |

| Vindoline-Piperazine Conjugates | NCI-60 panel | Certain derivatives exhibited significant antiproliferative effects. |

| Piperazine-linked Quinolinequinones | ACHN (renal cancer) | Potent inhibition of cancer cell growth. |

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the provided outline for "this compound." Constructing such an article would require fabricating data, which would be scientifically unsound.

General principles of the computational methods requested are well-established in chemistry:

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized molecular geometry, bond lengths, bond angles, and electronic properties of molecules.

Frontier Molecular Orbital (FMO) Analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial for predicting a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

Natural Bond Orbital (NBO) Analysis provides insights into intramolecular and intermolecular bonding and interactions. It is used to understand charge delocalization, hyperconjugative interactions, and the strength of chemical bonds.

Chemical Reactivity Descriptors are parameters calculated from electronic structure theory that quantify the reactivity of a molecule. These include electronegativity, chemical hardness, softness, and the electrophilicity index.

Thermodynamic Properties Calculation uses statistical thermodynamics based on data from DFT calculations (like vibrational frequencies) to predict properties such as enthalpy, entropy, and Gibbs free energy.

While these analyses have been performed on similar molecules, such as other substituted nitrophenylpiperazine derivatives, the specific results are unique to each compound's distinct electronic and structural configuration. Extrapolating data from different molecules to "this compound" would be inaccurate. Should specific computational studies on this compound be published in the future, this article could be generated.

Computational Chemistry and Advanced Theoretical Modeling

Quantum Chemical Investigations

Non-Linear Optical (NLO) Properties Assessment

The assessment of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. For molecules like 1-Benzyl-4-(3-nitrophenyl)piperazine, which feature a donor-π-acceptor (D-π-A) framework, computational methods are invaluable for predicting their NLO response. The piperazine (B1678402) ring can act as a part of the conjugated bridge, the benzyl (B1604629) group as a donor, and the nitrophenyl group as a strong electron acceptor.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the NLO properties. The calculations typically involve computing the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG).

For similar D-π-A systems based on piperazine, studies have shown that the NLO response is highly dependent on the electronic nature of the donor and acceptor groups. The addition of a nitro group, a strong electron-withdrawing group, to a phenylpiperazine scaffold has been found to significantly increase both first- and second-order hyperpolarizability. Theoretical calculations for related piperazine derivatives are often performed using functionals like B3LYP or CAM-B3LYP with a suitable basis set such as 6-311+G(d,p).

The Z-scan technique is an experimental method used to measure the third-order NLO properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). Computational studies on analogous compounds suggest that molecules like this compound would likely exhibit a significant third-order NLO susceptibility (χ⁽³⁾), making them candidates for applications in optical limiting and switching devices.

Table 1: Representative NLO Properties for a Substituted Nitrophenylpiperazine Derivative

| Property | Symbol | Typical Calculated Value | Unit |

|---|---|---|---|

| Linear Polarizability | ⟨α⟩ | Varies | esu |

| First Hyperpolarizability | β₀ | Varies | esu |

| Second Hyperpolarizability | ⟨γ⟩ | Varies | esu |

| Third-Order NLO Susceptibility | χ⁽³⁾ | Varies | esu |

| Nonlinear Refractive Index | n₂ | Varies | cm²/W |

| Nonlinear Absorption Coefficient | β | Varies | cm/W |

Note: Specific values for this compound are not publicly available. This table illustrates the types of data generated in NLO assessments of similar molecules.

Determination of Ionization Energy, Electron Affinity, Dipole Moment, and Atomic Charge Distribution

The electronic properties of this compound can be characterized by its ionization energy, electron affinity, dipole moment, and atomic charge distribution, all of which can be determined computationally. These parameters are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions.

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of the molecule's ability to act as an electron donor. Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. It indicates the molecule's capacity to act as an electron acceptor.

According to Koopmans' theorem, the IE and EA can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

IE ≈ -E(HOMO)

EA ≈ -E(LUMO)

Atomic Charge Distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule, offering insights into its chemical reactivity and the nature of its intermolecular interactions. The nitrogen atoms of the piperazine ring and the oxygen atoms of the nitro group are expected to carry significant negative charges, while the adjacent carbon and nitrogen atoms will be more electropositive.

Computational Estimation of Acid-Base Dissociation Constants (pKa)

The piperazine moiety in this compound contains two nitrogen atoms that can be protonated, making the molecule a base. The acid-base dissociation constant (pKa) is a measure of the strength of this basicity. Computational methods can provide reliable estimations of pKa values.

The pKa of piperazine itself is approximately 9.73 for the first protonation and 5.35 for the second. The presence of substituents on the piperazine ring significantly influences these values. The benzyl group at the N1 position is a weakly electron-withdrawing group, which would slightly decrease the basicity of the N1 nitrogen. The 3-nitrophenyl group at the N4 position is a strong electron-withdrawing group due to the nitro substituent. This will significantly decrease the basicity of the N4 nitrogen.

Computational pKa prediction can be performed using thermodynamic cycles in combination with quantum mechanical calculations of the Gibbs free energies of the neutral and protonated forms of the molecule in the gas phase and their solvation energies. These calculations can predict that the N1 nitrogen, attached to the benzyl group, will be the more basic site and thus have a higher pKa compared to the N4 nitrogen, which is directly influenced by the electron-withdrawing nitrophenyl group.

Molecular Simulation Techniques

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational landscape of flexible molecules like this compound. The piperazine ring is known to exist in chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable.

MD simulations can provide detailed information on:

System Behavior in Solution: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange around the solute and influence its conformation and dynamics.

Flexibility and Internal Motions: MD simulations can quantify the flexibility of different parts of the molecule, such as the rotational freedom around the C-N bonds connecting the substituent groups.

These simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment, which is not captured by static quantum chemical calculations.

Graph Theoretical Analysis of Molecular Structures

Graph theoretical analysis represents a molecule as a graph, where atoms are vertices and bonds are edges. This approach allows for the calculation of various topological indices (molecular descriptors) that quantify aspects of the molecular structure, such as size, branching, and cyclicity. These indices can then be used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure with physical properties or biological activities. While specific graph theoretical analyses for this compound are not prominent in the literature, the methodology would involve calculating indices like the Wiener index, Randić index, and Balaban index to encode its structural features for predictive modeling.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. For this compound, this analysis would provide critical insights into the packing of molecules in the solid state.

The analysis involves generating a Hirshfeld surface, which is the boundary where the electron density of the pro-molecule (the molecule of interest) is equal to the sum of the electron densities of all other molecules in the crystal. Properties such as dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance from the surface to the nearest nucleus outside) are mapped onto this surface.

Key outputs of the analysis include:

d_norm surfaces: These surfaces highlight regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

2D Fingerprint Plots: These plots are histograms of dᵢ versus dₑ, providing a quantitative summary of the different types of intermolecular contacts. Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

For a molecule like this compound, Hirshfeld analysis would likely reveal the importance of C-H···O interactions involving the nitro group and C-H···π interactions involving the phenyl rings in stabilizing the crystal packing.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine |

| Piperazine-1,4-diiumbis(4-aminobenzenesulfonate) |

Medicinal Chemistry and Pharmacological Relevance of Piperazine Scaffolds

The Piperazine (B1678402) Moiety as a Privileged Structure and Pharmacophore in Drug Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. tandfonline.comnih.gov It is widely recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a vast array of therapeutic agents. tandfonline.comnih.gov Its prevalence in numerous clinically used drugs highlights its significance and versatility in drug design and discovery. nih.govresearchgate.net

The utility of the piperazine moiety stems from its unique combination of physicochemical and structural properties. nih.govscilit.com The two nitrogen atoms can be easily functionalized, allowing for the introduction of diverse substituents to modulate pharmacological activity and tune physicochemical properties. tandfonline.comnih.gov This structural flexibility enables the creation of large libraries of compounds for screening. The nitrogen atoms, with their appropriate pKa values, often improve the pharmacokinetic profile of drug candidates, particularly by enhancing aqueous solubility and bioavailability. tandfonline.comnih.gov

As a pharmacophore, the piperazine ring serves multiple roles. It can act as a rigid linker to correctly orient other pharmacophoric groups for optimal interaction with a biological target. researchgate.netmdpi.com The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating strong interactions with receptor sites. researchgate.netscilit.com This ability to form key interactions is crucial for the biological activity of many piperazine-containing drugs, which span a wide range of therapeutic areas including anticancer, antibacterial, antifungal, and antipsychotic applications. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies of Piperazine-Based Ligands, including Nitrophenyl Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For piperazine-based ligands, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The disubstituted nature of the piperazine core allows for systematic modifications at both the N-1 and N-4 positions, enabling a thorough exploration of the chemical space. researchgate.net

In the context of nitrophenylpiperazine derivatives, SAR studies focus on how variations in the substituents on both the phenyl ring and the second nitrogen of the piperazine ring influence biological effects. For instance, in the development of anticancer agents, the nature of the aryl group on the piperazine ring is critical. Studies have shown that a phenyl ring substituted at the 4-position of the piperazine can confer potent cytotoxic activity against certain cancer cell lines, and replacing it with other aryl groups like benzyl (B1604629) or pyridine (B92270) does not necessarily improve activity. mdpi.com Similarly, for antimicrobial applications, the lipophilicity and electronic properties of substituents on N-phenylpiperazine derivatives have been shown to positively influence activity against various mycobacterial strains. researchgate.net These studies underscore the importance of systematic structural modification to identify the key features required for a desired biological outcome. researchgate.net

The position and electronic nature of substituents on the aryl ring of arylpiperazine derivatives have a profound impact on their biological activity. The nitro group (NO₂), as seen in 1-Benzyl-4-(3-nitrophenyl)piperazine, is a strong electron-withdrawing group, which significantly alters the electronic distribution of the phenyl ring. ontosight.ai This modification can influence how the molecule interacts with its biological target.

The presence of bulky substituents, such as the benzyl and 3-nitrophenyl groups in this compound, influences this conformational equilibrium. N-acylated piperazines, for example, exhibit complex conformational behavior due to the hindered rotation around the amide bond in addition to the ring's own conformational changes. nih.govrsc.org Understanding the preferred, or "bioactive," conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—is crucial for rational drug design. nih.gov Techniques like NMR spectroscopy are used to study this conformational behavior in solution, providing insights into the energy barriers for ring inversion and bond rotation, which ultimately govern the molecule's shape and biological function. nih.govrsc.org

Ligand-Target Interaction Studies via Molecular Docking and Binding Affinity Assessments

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In drug discovery, it is an invaluable tool for studying how piperazine-based ligands, including this compound, interact with their biological targets, typically proteins or enzymes. acs.org These in silico studies provide detailed insights into the binding mode and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. preprints.orgnih.gov

By visualizing the docked pose of a ligand in the active site of a protein, researchers can understand the structural basis for its activity. For example, docking studies of piperazine derivatives as tyrosinase inhibitors have helped to identify key amino acid residues in the enzyme's active site that interact with the inhibitor. nih.govresearchgate.net This information is critical for explaining observed SAR data and for guiding the design of new derivatives with improved binding affinity and selectivity. nih.gov Binding affinity assessments, both computational (e.g., calculating binding free energies) and experimental, quantify the strength of the interaction, which is often correlated with the ligand's potency. preprints.orgnih.gov

Piperazine derivatives exert a wide range of biological effects, many of which are achieved through the inhibition of specific enzymes. researchgate.netresearchgate.net As enzyme inhibitors, these compounds typically work by binding to an enzyme and preventing it from catalyzing its normal reaction. researchgate.net The binding can occur at the enzyme's active site, where the substrate normally binds, or at an allosteric site, a different location on the enzyme that influences the active site's function.

The diverse structures that can be built upon the piperazine scaffold allow for the targeting of a wide variety of enzymes involved in different disease pathways. researchgate.net For instance, piperazine derivatives have been investigated as inhibitors of kinases, which are enzymes crucial for cell signaling and are often dysregulated in cancer. researchgate.net By interfering with the catalytic activity of these key enzymes, piperazine derivatives can modulate cellular pathways and produce a therapeutic effect. Understanding the precise mechanism of enzyme inhibition—whether it is competitive, non-competitive, or mixed-type—is essential for optimizing their efficacy and is often determined through enzyme kinetic studies. researchgate.netresearchgate.net

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. researchgate.net The inhibition of tyrosinase is a major focus in the development of treatments for hyperpigmentation disorders and is also of interest in the cosmetics industry. preprints.org Several studies have identified piperazine derivatives, including those with nitrophenyl moieties, as promising tyrosinase inhibitors. nih.govpreprints.org

Research has shown that these compounds can effectively reduce the enzymatic activity of tyrosinase. For instance, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated, with some compounds showing significant inhibitory effects. nih.gov Enzyme kinetics analyses are crucial for elucidating the mechanism of action. Studies on various piperazine derivatives have revealed a mixed-type inhibition mechanism for tyrosinase. nih.govresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process at multiple points. Molecular docking studies further support these findings by showing how the inhibitors fit into the enzyme's active site, interacting with key residues and the copper ions that are essential for its catalytic function. nih.govresearchgate.net

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |

| 4-Nitrophenylpiperazine derivative (4l) | Tyrosinase | 72.55 | Mixed | nih.gov |

| Tosyl piperazine-dithiocarbamate (4d) | Tyrosinase | 6.88 ± 0.11 | - | mdpi.com |

| Piperazine-triazole derivative (10b) | Tyrosinase | 30.7 ± 0.2 | Mixed | researchgate.net |

| Piperazine-triazole derivative (10a) | Tyrosinase | 31.2 ± 0.7 | - | researchgate.net |

Enzyme Inhibition Mechanisms of Piperazine Derivatives

Glycosidase Enzyme Inhibition, including Alpha-Glucosidase

There is currently no available scientific literature detailing the evaluation of this compound as an inhibitor of glycosidase enzymes, including alpha-glucosidase. While the broader class of piperazine-containing compounds has been investigated for such activities, specific data for this nitro-substituted benzylpiperazine derivative is absent.

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Similarly, the potential for this compound to act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes, has not been reported in peer-reviewed research. Structure-activity relationship studies for DPP-4 inhibitors have explored a wide variety of chemical scaffolds, but this specific compound does not appear to have been synthesized or tested in this context.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No experimental data has been published regarding the inhibitory activity of this compound against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Although many benzylpiperazine derivatives have been synthesized and evaluated for their potential in the context of Alzheimer's disease and other neurological disorders, this particular compound remains uninvestigated.

Interactions with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

There are no research articles or reports that have assessed the interaction of this compound with any viral proteases, including the main protease (Mpro) of SARS-CoV-2. The scientific community has screened numerous compound libraries against this target, but this specific piperazine derivative has not been identified as a subject of such studies.

Urease Inhibition Studies

The potential of this compound as a urease inhibitor has not been documented in the scientific literature. While various nitrogen-containing heterocyclic compounds have been explored for their anti-urease activity, this specific molecule has not been a part of those investigations.

Receptor Binding Profiling

The affinity and functional activity of this compound at key G-protein coupled receptors have also not been characterized.

Adrenergic Receptor Antagonism (e.g., α1D and α1A-Adrenoceptors)

There is no published data on the receptor binding profile of this compound at adrenergic receptors. Specifically, its potential antagonist activity at α1D and α1A-adrenoceptor subtypes has not been investigated or reported.

Serotonin (B10506) Receptor (5-HT2A, 5-HT2C) Affinity and Selectivity

While direct experimental binding affinities for this compound at the serotonin 5-HT2A and 5-HT2C receptors are not prominently available in the reviewed scientific literature, the structural motifs of the compound allow for informed speculation based on extensive structure-activity relationship (SAR) studies of related arylpiperazine derivatives. The arylpiperazine scaffold is a well-established pharmacophore for serotonin receptor ligands, particularly antagonists of the 5-HT2A receptor. mdpi.com

The interaction of arylpiperazine derivatives with the 5-HT2A receptor is understood to involve key binding pockets. mdpi.com The benzyl group, a common feature in many pharmacologically active compounds, can engage in hydrophobic interactions within the receptor binding site. Furthermore, the electronic nature of the substituents on the phenyl ring of the arylpiperazine moiety is crucial for affinity. The presence of a nitro group, as in the case of this compound, introduces a potent electron-withdrawing feature that can significantly modulate binding affinity and receptor selectivity. For instance, studies on substituted phenethylamines have shown that a nitro-substituted compound, 2-(2,5-dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine (25N-NBOMe), demonstrates high affinity for both 5-HT2A and 5-HT2C receptors. nih.gov This suggests that the nitrophenyl group is compatible with high-affinity binding at these receptor subtypes.

The functional activity of ligands at these receptors can be complex; for example, the stimulus effects of m-chlorophenylpiperazine have been attributed to a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. japtronline.com Given the prevalence of the benzylpiperazine core in compounds targeting serotonergic systems, this compound is a compound of interest for its potential modulatory effects on 5-HT2A and 5-HT2C receptors, though empirical data is needed for confirmation.

Table 1: Serotonin Receptor Binding Affinities of a Structurally Related Compound

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

|---|---|---|

| 25N-NBOMe | 2.05 | 1.07 |

Data derived from studies on substituted N-benzylphenethylamines, which share structural motifs with the subject compound. nih.gov

Histamine (B1213489) H3 Receptor Binding Studies

Specific binding studies for this compound at the histamine H3 receptor (H3R) are not detailed in the available literature. However, the piperazine moiety is a key structural feature in many potent H3R antagonists and inverse agonists. nih.govmdpi.com SAR studies have demonstrated that N-substituted piperazines can exhibit high affinity for the H3R.

Research comparing piperazine and piperidine (B6355638) cores in dual H3/σ1 receptor ligands has shown that the choice of this basic moiety is a critical determinant of receptor selectivity. For example, a piperazine-containing analogue (KSK67) was found to be highly selective for the H3R, whereas its corresponding piperidine counterpart (KSK68) showed high affinity at both H3 and σ1 receptors. nih.govacs.org This highlights the favorability of the piperazine ring for H3R binding. The substituents on the piperazine nitrogens are also crucial. A benzyl group, as present in the subject compound, is found in a number of non-imidazole H3R antagonists. nih.gov Therefore, based on general SAR principles, the 1-Benzyl-4-arylpiperazine scaffold of the title compound is consistent with potential H3R affinity, although the specific impact of the 3-nitrophenyl substitution requires experimental validation.

Sigma Receptor (Sigma-1) Interactions

Direct experimental data on the interaction of this compound with the sigma-1 (σ1) receptor is limited. Nevertheless, the benzylpiperazine scaffold is a known pharmacophore for σ1 receptor ligands. nih.govunict.it Structure-activity relationship studies of various N-alkylamines and N-aralkylamines have provided insights that are relevant to the subject compound. It has been reported that the presence of an ionizable nitrogen, a feature of the piperazine ring, is an important element for σ1 receptor binding. nih.gov

Furthermore, specific substitutions on the aryl group can significantly enhance affinity. Studies have shown that an electron-withdrawing group, such as a para-nitro substitution on a phenyl ring, enhances the affinity of ligands for the σ1 receptor. nih.gov Similarly, N-3-(4-nitrophenyl)propyl substitution on the nitrogen of sigma ligands has been shown to increase affinity for both σ1 and σ2 receptors. nih.gov Although the subject compound features a meta-nitro substitution (3-nitrophenyl), these findings strongly suggest that the nitrophenyl moiety could contribute favorably to binding at the σ1 receptor. The combination of the benzyl group and the electronically modified arylpiperazine core makes this compound a plausible candidate for σ1 receptor interaction.

Nuclear Receptor (e.g., Human Estrogen Receptor Alpha, Farnesoid X Receptor) Binding

There is no direct evidence in the reviewed literature to suggest that this compound binds to the Human Estrogen Receptor Alpha (ERα) . Ligands for ERα typically possess a phenolic hydroxyl group or other specific structural features to mimic the natural ligand 17β-estradiol, which are absent in the title compound. researchgate.net

Computational Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

An in silico assessment of the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of this compound provides valuable predictions regarding its potential drug-like characteristics. These computational models utilize the molecular structure to calculate key physicochemical descriptors that correlate with a compound's behavior in the body. researchgate.netresearchgate.net

Key predicted properties for this compound are summarized below. These parameters are evaluated against established criteria for oral bioavailability, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight ≤ 500, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 297.35 g/mol | Favorable for absorption (within Lipinski's rule) |

| LogP (Octanol/Water Partition Coefficient) | 3.4 - 3.8 | Good lipophilicity, suggesting favorable membrane permeability and absorption (within Lipinski's rule) |

| Topological Polar Surface Area (TPSA) | 58.0 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration (TPSA < 90 Ų) |

| Hydrogen Bond Donors | 0 | Favorable for absorption (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 5 | Favorable for absorption (within Lipinski's rule) |

| Rotatable Bonds | 4 | Indicates good molecular flexibility, favorable for receptor binding |

| Lipinski's Rule of Five | 0 Violations | High likelihood of oral bioavailability |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced Piperazine (B1678402) Derivatives for Targeted Biological Applications

The rational design of new chemical entities is a foundational strategy in modern drug discovery, moving beyond serendipitous findings to a targeted approach. For the 1-Benzyl-4-(3-nitrophenyl)piperazine scaffold, future efforts will focus on its systematic modification to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. researchgate.net

A primary strategy involves comprehensive Structure-Activity Relationship (SAR) studies. researchgate.net By systematically altering the substituents on both the benzyl (B1604629) and nitrophenyl rings, researchers can probe the chemical space around the core molecule. For instance, introducing various electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, which in turn affects target binding and cell permeability. nih.gov The piperazine ring itself, with its two nitrogen atoms, offers opportunities for fine-tuning basicity and hydrogen bonding capacity, which are critical for receptor interactions. mdpi.com

Another powerful approach is molecular hybridization, where the this compound core is combined with other known pharmacophores to create novel hybrid molecules with dual or enhanced activity. nih.gov For example, fragments known to interact with specific enzymes or receptors could be appended to the scaffold to generate multifunctional ligands. nih.gov

Recent advances in synthetic chemistry provide the tools to realize these designs. mdpi.com Techniques such as C-H functionalization allow for direct modification of the piperazine ring's carbon skeleton, opening up previously inaccessible structural diversity. mdpi.com Furthermore, the development of efficient, high-yield synthetic routes, including multi-component reactions, will be crucial for generating diverse libraries of derivatives for high-throughput screening. researchgate.netmdpi.com

Below is a table illustrating a potential SAR study based on the this compound scaffold.

Table 1: Illustrative Structure-Activity Relationship (SAR) Exploration

| Modification Site | Substituent Group (Example) | Potential Impact on Properties | Rationale for Investigation |

|---|---|---|---|

| Benzyl Ring (Para-position) | -Cl, -F | Increased lipophilicity, altered electronic profile | Explore halogen bonding interactions with target protein. |

| Benzyl Ring (Para-position) | -OCH₃ | Increased polarity, hydrogen bond acceptor | Enhance solubility and modulate target binding. |

| Nitrophenyl Ring (Nitro group position) | Ortho or Para | Altered geometry and electronic distribution | Optimize steric and electronic complementarity to the binding pocket. |

Development of Novel Computational Approaches for Structure-Based Ligand Design and Optimization

Computational chemistry has become an indispensable tool in drug discovery, accelerating the design-synthesize-test cycle. sysrevpharm.org For derivatives of this compound, computational methods can provide deep insights into ligand-target interactions, guiding the design of more effective molecules before their synthesis.

Structure-based drug design (SBDD) begins with the three-dimensional structure of a biological target, such as an enzyme or receptor. sysrevpharm.orgnih.gov Molecular docking simulations can then predict the preferred binding mode and affinity of this compound and its virtual analogs within the target's active site. nih.govtandfonline.com These simulations help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. nih.gov By visualizing these interactions, chemists can rationally design modifications to enhance binding affinity and selectivity. researchgate.net

Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, revealing how the system behaves over time. nih.govtandfonline.com MD simulations can assess the stability of the predicted binding pose and highlight the crucial amino acid residues involved in maintaining the interaction, providing a more accurate foundation for structure-based optimization. nih.govrsc.org

Virtual screening of large compound libraries is another powerful computational technique. nih.govtandfonline.com By screening databases of thousands or millions of compounds, researchers can identify other piperazine-containing molecules that are predicted to bind to a specific target, providing new starting points for drug development. tandfonline.com These efforts are often complemented by the development of pharmacophore models, which define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov

Table 2: Computational Workflow for Ligand Optimization

| Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1. Target Preparation | Protein structure refinement | Prepare the 3D structure of the biological target for docking. | A high-quality, minimized protein structure. |

| 2. Ligand Docking | Virtual Screening / Molecular Docking | Predict the binding pose and score of potential ligands in the target's active site. | A ranked list of compounds based on predicted binding affinity. kubinyi.de |

| 3. Pose Analysis | Visualization and Interaction Mapping | Identify key amino acid interactions (e.g., H-bonds, hydrophobic contacts). | Insights into the structural basis of binding to guide modifications. |

| 4. Molecular Dynamics | MD Simulation | Evaluate the stability of the ligand-protein complex over time. | Confirmation of stable binding and identification of key dynamic interactions. nih.gov |

Synergistic Integration of Synthetic Chemistry, Advanced Spectroscopy, and Computational Modeling in Drug Discovery

The future of drug discovery lies in the seamless integration of multiple scientific disciplines. The development of advanced derivatives from this compound will greatly benefit from a synergistic workflow that combines synthetic chemistry, advanced spectroscopic analysis, and computational modeling. researchgate.net

This integrated approach creates a feedback loop. Computational models first predict promising molecular structures. sysrevpharm.org Synthetic chemists then synthesize these targeted compounds. csu.edu.au Following synthesis and purification, advanced spectroscopic techniques—such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—are used to confirm the chemical structure and purity of the new molecules. csu.edu.auresearchgate.netauburn.edu

The synthesized compounds are then subjected to biological assays to determine their activity. The experimental results, including both structural data from spectroscopy and activity data from assays, are fed back into the computational models. nih.gov This allows for the refinement of the models, improving their predictive power for the next round of design. For example, if a synthesized compound is less active than predicted, the computational model can be adjusted to better account for the factors that led to the discrepancy. nih.gov This iterative cycle of design, synthesis, characterization, and testing, guided by computational insights, dramatically enhances the efficiency of the drug discovery process. sysrevpharm.orgkubinyi.de

Quantum computational studies can further deepen this synergy by providing detailed information on the electronic properties, vibrational frequencies, and reactivity of the designed molecules, complementing experimental spectroscopic data. dntb.gov.uabohrium.com This integrated, multi-faceted approach ensures that research progresses in a data-driven and rational manner, maximizing the potential for discovering novel and effective therapeutic agents based on the this compound scaffold.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Q & A

Basic: What synthetic routes are available for 1-Benzyl-4-(3-nitrophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or alkylation reactions. Key methods include:

- Microwave-assisted synthesis : Heating precursors (e.g., 1-fluoro-3-nitrobenzene and benzylpiperazine) in DMSO with a base at 280°C under microwave irradiation, followed by ether precipitation and methanol reflux for purification (yield: ~60-75%) .

- Catalytic alkylation : Using palladium on carbon in ethanol/methanol under reflux to couple benzylpiperazine with nitropyridine derivatives .

- Solvent optimization : Anhydrous CH₂Cl₂ or DMF improves reaction efficiency, while HPLC or recrystallization enhances purity .

Critical factors : Catalyst selection, solvent polarity, and post-reaction purification (e.g., ether washing to remove unreacted starting materials).

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., benzyl group integration at δ 3.56 ppm, nitrophenyl protons at δ 7.48–8.14 ppm) .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., nitro group stretching at ~1525 cm⁻¹, aromatic C-H bending at ~1595 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection .

Advanced: How do structural modifications (e.g., substituent position, electron-withdrawing groups) influence biological activity?

- Nitro group position : The 3-nitrophenyl group enhances electron-withdrawing effects, increasing binding affinity to targets like sigma receptors compared to 4-nitrophenyl analogs .

- Benzyl vs. phenethyl substitution : Benzyl groups improve lipophilicity and blood-brain barrier penetration, critical for neuroactive compounds .

- Methoxy or halogen substituents : Adding electron-donating groups (e.g., methoxy) reduces activity, while halogens (e.g., bromo) improve steric interactions in receptor pockets .

Methodological approach : Use comparative SAR studies with IC₅₀ values from receptor-binding assays (e.g., radioligand displacement) .

Advanced: What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. CHO), buffer pH, and incubation time .

- Purity validation : Re-test compounds using HPLC-MS to rule out degradation products or impurities .

- Target specificity profiling : Use knockout models or competitive binding assays to confirm selectivity (e.g., sigma-1 vs. sigma-2 receptors) .

Advanced: How can reaction mechanisms (e.g., nitro group reduction, benzyl substitution) be elucidated experimentally?

- Nitro reduction : Monitor via UV-Vis spectroscopy (absorbance shift at 450→340 nm) during catalytic hydrogenation with Pd/C .

- Kinetic studies : Use stopped-flow NMR to track intermediates in alkylation reactions (e.g., SN2 vs. radical pathways) .

- Isotopic labeling : Introduce ¹⁵N or ²H in the piperazine ring to trace substitution pathways via mass spectrometry .

Advanced: What in silico methods predict binding modes to biological targets like tubulin or neurotransmitter receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with tubulin’s colchicine site (e.g., hydrogen bonds with β-tubulin residues) .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA/GBSA) .

- Pharmacophore modeling : Identify critical features (e.g., nitro group orientation) using Discovery Studio or MOE .

Advanced: How are structure-activity relationship (SAR) datasets curated to avoid overfitting in machine learning models?

- Data augmentation : Include negative controls (e.g., inactive analogs) and cross-validate using k-fold partitioning .

- Feature selection : Prioritize descriptors like logP, polar surface area, and Hammett constants via LASSO regression .

- External validation : Test models on independent datasets (e.g., ChEMBL bioactivity data) .

Advanced: What experimental designs mitigate cytotoxicity in cell-based assays while retaining target efficacy?

- Dose-response profiling : Use MTT assays to determine IC₅₀ for cytotoxicity (e.g., HepG2 cells) vs. therapeutic targets (e.g., cancer cell lines) .

- Selectivity index (SI) : Calculate SI = IC₅₀(cytotoxicity)/IC₅₀(target activity); aim for SI >10 .

- Metabolic stability testing : Incubate with liver microsomes to identify toxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.